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molecular formula C7H5ClO3 B120249 3-Chloroperoxybenzoic acid CAS No. 937-14-4

3-Chloroperoxybenzoic acid

Cat. No. B120249
M. Wt: 172.56 g/mol
InChI Key: NHQDETIJWKXCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04530921

Procedure details

A solution of 4.7 mg of 85% metachloroperbenzoic acid and 0.5 ml of fresh methylene chloride is prepared, is placed in a test tube, fitted with a septum and immersed in a dry ice acetone bath. There was added a solution of 0.5 ml of methylene chloride containing 20 mg of avermectin B1a/B1b. The reaction mixture is stirred under nitrogen at -70° C. for two hours and at -30° C. for 30 minutes. Then the reaction mixture was placed in an ice bath for 4 hr. and in a refrigerator for 2 days. The reaction mixture was placed on an 8×8 inch chromatography plate with a layer of 250 microns of silica gel and developed with 5% isopropanol in benzene three times. Two fractions are observed: the faster moving fraction weighing 6.4 mg; a slower moving fraction weighing 8.2 mg. The mass spectral and nuclear magnetic resonance analysis of both fractions indicate that the slow moving fraction was avermectin B 1a/B1b-8,9-epoxide.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
B1b-8,9-epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:3])Cl.CCC(C1O[C@]2(OC3CC=C(C)[C@@H](OC4O[C@@H](C)[C@H](OC5O[C@@H](C)[C@H](O)[C@@H](OC)C5)[C@@H](OC)C4)[C@@H](C)C=C[CH:26]=[C:27]4COC5[C@H](O)C(C)=[CH:33][CH:32]([C:38]([O:40][C@@H](C3)C2)=[O:39])[C@:31]45O)C=C[C@@H]1C)C.C([OH:69])(C)C.CCC([C@H]1O[C@]2(O[C@@H]3CC=C(C)[C@@H](O[C@@H]4O[C@@H](C)[C@H](O[C@@H]5O[C@@H](C)[C@H](O)[C@@H](OC)C5)[C@@H](OC)C4)[C@@H](C)C=CC=C4CO[C@@H]5[C@H](O)C(C)=C[C@@H](C(O[C@@H](C3)C2)=O)[C@]45O)C=C[C@@H]1C)C>C1C=CC=CC=1>[Cl:3][C:1]1[CH:26]=[CH:27][CH:31]=[C:32]([C:38]([O:40][OH:69])=[O:39])[CH:33]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)C1[C@H](C=C[C@@]2(O1)C[C@@H]3CC(O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\COC5[C@@]4(C(C=C([C@H]5O)C)C(=O)O3)O)C)OC6C[C@@H]([C@H]([C@@H](O6)C)OC7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C
Step Five
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
B1b-8,9-epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under nitrogen at -70° C. for two hours and at -30° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a test tube
CUSTOM
Type
CUSTOM
Details
fitted with a septum
CUSTOM
Type
CUSTOM
Details
immersed in a dry ice acetone bath
WAIT
Type
WAIT
Details
Then the reaction mixture was placed in an ice bath for 4 hr
Duration
4 h
WAIT
Type
WAIT
Details
and in a refrigerator for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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